![molecular formula C5H11Cl2N3 B1408641 (1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride CAS No. 1374446-83-9](/img/structure/B1408641.png)
(1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride
Overview
Description
“(1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C5H11Cl2N3 . It has an average mass of 184.067 Da and a monoisotopic mass of 183.033005 Da .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride” consists of a 1-methyl-1H-imidazole ring attached to a methanamine group . The SMILES string representation of this compound isCn1ccnc1CN
. Physical And Chemical Properties Analysis
“(1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride” is a solid substance . It has a density of 1.2±0.1 g/cm3 . Unfortunately, other physical and chemical properties like boiling point, vapour pressure, and enthalpy of vaporization are not available.Scientific Research Applications
Antimicrobial Applications
Imidazole derivatives, including compounds similar to “(1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride”, have shown promising antimicrobial potential. They have been tested against various bacterial strains and have demonstrated efficacy in inhibiting microbial growth, which could be beneficial in developing new antibiotics .
Anti-tubercular Activity
Some imidazole compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. These studies suggest potential applications in treating tuberculosis, a significant global health concern .
Organic Synthesis
Imidazole-containing compounds are valuable in organic synthesis, serving as intermediates in creating various chemical entities. Their unique structure allows for diverse chemical reactions, contributing to advancements in synthetic chemistry .
Medicinal Chemistry
The imidazole ring is a critical component in many drugs due to its biological relevance. Research into imidazole analogs continues to be a vibrant field in medicinal chemistry, with applications ranging from drug development to understanding disease mechanisms .
Safety and Hazards
properties
IUPAC Name |
(3-methylimidazol-4-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-8-4-7-3-5(8)2-6;;/h3-4H,2,6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZIMQJFKWNKTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-imidazol-5-yl)methanamine dihydrochloride | |
CAS RN |
1374446-83-9 | |
Record name | (1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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